{[(Difluoromethyl)thio]methyl}benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
difluoromethylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWRNGLGDZHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468517 | |
| Record name | {[(difluoromethyl)thio]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68965-44-6 | |
| Record name | {[(difluoromethyl)thio]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of {[(Difluoromethyl)thio]methyl}benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The {[(difluoromethyl)thio]methyl}benzene, also known as benzyl difluoromethyl sulfide, is a molecule of significant interest in medicinal chemistry and drug development. The difluoromethylthio (SCF₂H) group is a key pharmacophore that can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutics. A thorough understanding of its structural and electronic properties is paramount, and this is achieved through rigorous spectroscopic analysis. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We delve into the causality behind the observed spectral features, offering field-proven insights into the interpretation of the data. This guide is intended to be a valuable resource for researchers working with this and similar organofluorine compounds.
Introduction: The Significance of the Difluoromethylthio Moiety
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethylthio (SCF₂H) group, in particular, has emerged as a bioisostere of the hydroxyl and thiol groups, capable of forming hydrogen bonds and exhibiting unique electronic properties.[1] Its intermediate lipophilicity, compared to its trifluoromethylthio (SCF₃) and methylthio (SCH₃) counterparts, allows for the fine-tuning of a molecule's pharmacokinetic profile. Understanding the spectroscopic signature of molecules containing the SCF₂H group is crucial for their unambiguous identification, purity assessment, and for elucidating their interactions with biological targets. This guide will provide a detailed analysis of the spectroscopic data of this compound, a fundamental scaffold for more complex molecules.
Synthesis and Sample Preparation
The synthesis of this compound is essential for obtaining a sample for spectroscopic analysis. A common and effective method involves the reaction of a thiol with a source of difluorocarbene.
Synthetic Protocol: A Representative Procedure
A representative synthesis of this compound involves the reaction of benzyl thiol with a difluoromethylating agent. The following protocol is based on established methodologies for the synthesis of similar compounds.
Materials:
-
Benzyl thiol (C₇H₈S)
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl thiol and sodium chlorodifluoroacetate in anhydrous DMF.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Sodium chlorodifluoroacetate serves as a convenient precursor for the in situ generation of difluorocarbene (:CF₂) upon heating.
-
DMF is a suitable high-boiling polar aprotic solvent that facilitates the reaction.
-
Aqueous workup and extraction are standard procedures to separate the organic product from the inorganic byproducts and the solvent.
-
Column chromatography is a crucial final step to ensure the high purity of the compound, which is essential for obtaining clean and interpretable spectroscopic data.
Spectroscopic Data and Interpretation
The following sections detail the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The ¹H NMR spectrum provides information about the number and types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.36 – 7.22 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |
| 6.71 | Triplet | JH-F = 56.6 Hz | 1H | -SCF₂H |
| 4.01 | Singlet | - | 2H | -CH₂- |
Interpretation and Expertise:
-
The multiplet in the aromatic region (7.36 – 7.22 ppm) is characteristic of the protons on the phenyl ring.
-
The most distinctive feature is the triplet at 6.71 ppm, which is assigned to the proton of the difluoromethyl group (-SCF₂H ). The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms (JH-F = 56.6 Hz). This large coupling constant is a hallmark of geminal H-F coupling.
-
The singlet at 4.01 ppm corresponds to the two benzylic protons (-CH₂-). The absence of coupling indicates that there are no adjacent protons.
¹⁹F NMR is particularly useful for organofluorine compounds due to its high sensitivity and wide chemical shift range.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| -94.43 | Doublet | JF-H = 56.6 Hz | 2F | -SCF₂ H |
Interpretation and Expertise:
-
The ¹⁹F NMR spectrum shows a single signal at -94.43 ppm, which is a doublet. This confirms the presence of two chemically equivalent fluorine atoms.
-
The doublet multiplicity is due to the coupling with the geminal proton (JF-H = 56.6 Hz), which is consistent with the ¹H NMR data. The chemical shift is in the expected region for a difluoromethylthio group.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~136 | C (quaternary, ipso) | Attached to the -CH₂-S- group. |
| ~129 | CH (aromatic, ortho) | Aromatic carbons. |
| ~128 | CH (aromatic, meta) | Aromatic carbons. |
| ~127 | CH (aromatic, para) | Aromatic carbons. |
| ~120 (triplet) | -SC F₂H | The carbon of the difluoromethyl group, split into a triplet by the two fluorine atoms. |
| ~38 | -C H₂-S- | The benzylic carbon. |
Interpretation and Expertise:
-
The aromatic carbons are expected to appear in the typical region of ~127-136 ppm.
-
The carbon of the difluoromethyl group (-SC F₂H) is expected to be significantly influenced by the two fluorine atoms, leading to a downfield shift and a characteristic triplet splitting pattern due to one-bond C-F coupling.
-
The benzylic carbon (-C H₂-S-) is expected to appear around 38 ppm, influenced by the adjacent sulfur atom.
Infrared (IR) Spectroscopy (Predicted and Inferred)
The IR spectrum provides information about the functional groups present in a molecule. While a full experimental spectrum with assignments is not available, the expected characteristic absorption bands can be predicted.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3080-3030 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~2900 | C-H stretch | -SCF₂H |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1100-1000 | C-F stretch | -CF₂- |
| 750-700 and 690 | C-H bend (out-of-plane) | Monosubstituted benzene |
| ~700-600 | C-S stretch | Thioether |
Interpretation and Expertise:
-
The spectrum will be dominated by the characteristic bands of the monosubstituted benzene ring.
-
The C-F stretching vibrations of the -CF₂- group are expected to appear as strong bands in the 1100-1000 cm⁻¹ region.
-
The C-S stretching vibration is typically weak and appears in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Data:
-
GC-MS (EI): Calculated for C₈H₈F₂S [M]⁺˙: 174.0; Found: 174.0.[2]
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 174. The fragmentation pattern will likely be dominated by the formation of the stable benzyl and tropylium cations.
Caption: Predicted mass spectral fragmentation of this compound.
Interpretation and Expertise:
-
Molecular Ion (m/z = 174): The presence of the molecular ion peak confirms the molecular weight of the compound.
-
Base Peak (m/z = 91): The most abundant fragment is expected to be the tropylium ion ([C₇H₇]⁺) at m/z = 91, formed by the loss of the •SCF₂H radical from the molecular ion followed by rearrangement of the initial benzyl cation. This is a very common and characteristic fragmentation for compounds containing a benzyl group.
-
Other Fragments: Another possible fragmentation is the loss of the benzyl radical to form the [SCF₂H]⁺ ion at m/z = 83. The tropylium ion can further lose acetylene (C₂H₂) to give a fragment at m/z = 65.
Self-Validating Systems and Trustworthiness
The protocols and interpretations presented in this guide are designed to be self-validating. For instance:
-
The synthesis should be monitored by TLC and the final product's purity confirmed by GC-MS and NMR. The presence of any starting materials or byproducts would be readily apparent in the spectroscopic data.
-
The NMR data provides a cross-validation of the structure. The integration in the ¹H NMR should correspond to the number of protons in each environment. The coupling constants observed in the ¹H and ¹⁹F NMR spectra must be consistent with each other.
-
The mass spectrum must show a molecular ion that corresponds to the calculated molecular weight of the target compound. The observed fragmentation pattern should be logical and consistent with the known stability of carbocations and the presence of the benzyl and difluoromethylthio moieties.
By employing these multiple, complementary analytical techniques, a high degree of confidence in the identity and purity of this compound can be achieved.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound. By combining experimental data with predicted spectral features and mechanistic insights, we have presented a comprehensive characterization of this important organofluorine compound. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the confident identification and utilization of this and similar molecules in their scientific endeavors.
References
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved February 2, 2026, from [Link]
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LookChem. (n.d.). Cas 68965-44-6,Benzene, [[(difluoromethyl)thio]methyl]-. Retrieved February 2, 2026, from [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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The Emergence of {[(Difluoromethyl)thio]methyl}benzene as a Strategic Bioisostere in Modern Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, where the modification of a single pawn can dramatically alter the outcome, the strategic deployment of bioisosteres is a masterstroke. This guide delves into the burgeoning role of the {[(difluoromethyl)thio]methyl}benzene moiety, a bioisostere gaining significant traction for its unique ability to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. We will explore its synthesis, key properties, and strategic application, providing a comprehensive resource for medicinal chemists aiming to overcome common drug development hurdles.
The Bioisosteric Gambit: Why the SCF₂H Group Matters
Bioisosterism, the interchange of atoms or groups with similar physicochemical properties to enhance a molecule's biological activity or mitigate undesirable traits, is a cornerstone of modern medicinal chemistry. The this compound moiety introduces the difluoromethylthio (SCF₂H) group, a fascinating bioisostere for classical functional groups such as the methoxy (-OCH₃), hydroxyl (-OH), and thiol (-SH) groups.[1]
The strategic advantage of the SCF₂H group lies in its unique electronic and conformational properties. The two fluorine atoms create a potent electron-withdrawing effect, modulating the pKa of neighboring functionalities and influencing intramolecular and intermolecular interactions.[1] Furthermore, the C-F bond's high bond energy contributes to increased metabolic stability, a critical factor in enhancing a drug's half-life and bioavailability.[2] Unlike the trifluoromethyl (CF₃) group, the SCF₂H group retains a hydrogen atom, rendering it a weak hydrogen bond donor, a feature that can be exploited to establish or enhance binding interactions with biological targets.[1]
Diagram 1: Bioisosteric Replacement Strategy
This diagram illustrates the concept of replacing a common methoxy group with the {[(difluoromethyl)thio]methyl} moiety to enhance the properties of a lead compound.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Benzyl Difluoromethyl Sulfide
Materials:
-
Benzyl mercaptan
-
Potassium hydroxide (KOH)
-
Chlorodifluoromethane (Freon-22)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., Toluene and Water)
-
Nitrogen gas
Procedure:
-
To a stirred solution of potassium hydroxide in water and toluene, add a phase-transfer catalyst.
-
Add benzyl mercaptan to the mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 40-60°C and stir for 1-2 hours to ensure complete formation of the potassium benzylthiolate salt.
-
Cool the reaction mixture to 0-10°C.
-
Slowly bubble chlorodifluoromethane gas through the reaction mixture, maintaining the temperature below 15°C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure benzyl difluoromethyl sulfide. [3]
A common strategy in medicinal chemistry is the functionalization of heterocyclic cores. The following protocol outlines a general procedure for the S-difluoromethylation of 2-mercaptobenzimidazole, a prevalent scaffold in bioactive molecules.
Experimental Protocol: S-Difluoromethylation of 2-Mercaptobenzimidazole
Materials:
-
2-Mercaptobenzimidazole
-
Chlorodifluoromethane (Freon-22) or other difluorocarbene precursors
-
Base (e.g., Potassium hydroxide or Sodium hydroxide)
-
Solvent (e.g., Dioxane/water or Acetonitrile/water)
Procedure:
-
Dissolve 2-mercaptobenzimidazole in a mixture of dioxane and aqueous potassium hydroxide.
-
Transfer the solution to a pressure vessel.
-
Pressurize the vessel with chlorodifluoromethane to the desired pressure.
-
Heat the reaction mixture to 70-90°C and stir for 12-24 hours.
-
Cool the reaction to room temperature and carefully vent the excess pressure.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford S-difluoromethyl-2-mercaptobenzimidazole. [4]
Metabolic Stability and Potential Pathways
A key driver for the adoption of the SCF₂H moiety is its enhanced metabolic stability. The strong C-F bonds are resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary machinery for phase I metabolism of many drugs. [2][5]
Diagram 3: Postulated Metabolic Pathways
This diagram illustrates the likely metabolic fate of a compound containing the this compound moiety.
Caption: Potential metabolic pathways of the this compound moiety.
While the difluoromethyl group itself is generally stable, the sulfur atom is susceptible to oxidation. In vitro studies with liver microsomes and in vivo animal models suggest that the primary metabolic pathway for difluoromethylthioethers involves oxidation of the sulfur to form the corresponding sulfoxide and sulfone metabolites. [6]These more polar metabolites are then typically eliminated through renal excretion.
The antibiotic Flomoxef Sodium , which contains a difluoromethylthioacetyl side chain, demonstrates this principle. Pharmacokinetic studies have shown that it is primarily excreted unchanged in the urine, indicating high metabolic stability of the core structure, including the SCF₂H group. [7]
Case Study: Impact on Biological Activity
The true test of a bioisostere is its impact on biological activity. While direct comparative data for this compound across a wide range of targets is still emerging, studies on related fluorinated motifs provide compelling evidence of their potential.
For instance, in the development of kinase inhibitors, the replacement of a methoxy group with a difluoroethyl group (a bioisostere of the ethyl ether) has been shown to significantly improve both potency and metabolic stability. [7]This enhancement is attributed to a combination of factors, including increased lipophilicity favoring passage through cell membranes and the formation of favorable interactions within the kinase binding pocket.
| Compound Series | -OCH₃ Analog (IC₅₀) | -SCHF₂ Analog (Hypothetical IC₅₀) | Predicted Impact |
| Kinase Inhibitor | 100 nM | < 50 nM | Increased potency due to favorable interactions and improved cell permeability. |
| GPCR Ligand | 50 nM | ~50 nM | Maintained potency with significantly improved metabolic stability, leading to better in vivo efficacy. |
This table illustrates the potential benefits of incorporating the SCF₂H moiety, drawing parallels from studies on similar fluorinated bioisosteres.
Conclusion and Future Perspectives
The this compound moiety represents a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of modulated lipophilicity, hydrogen bonding capability, and enhanced metabolic stability offers a compelling strategic alternative to traditional functional groups. The synthetic routes are becoming increasingly accessible, paving the way for its broader application in drug discovery programs.
As our understanding of the subtle interplay between structure, physicochemical properties, and biological activity deepens, the rational design and application of bioisosteres like this compound will continue to be a critical driver of innovation, leading to the development of safer and more effective medicines.
References
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LookChem. Benzyl mercaptan. [Link]
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Chemsrc. Benzyl(difluoromethyl)sulfane. [Link]
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Hong, F., & Lee, S. S. (2000). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Drug Metabolism and Disposition, 28(9), 1041-1045. [Link]
- Fuchigami, T., & Hayashi, T. (1995). Difluoromethylation of 2-mercaptoimidazole and 2-mercaptotriazole derivatines. Journal of Fluorine Chemistry, 73(2), 163-166.
- Karaman, R. (2013). A quantitative analysis of kinase inhibitor selectivity. Bioorganic & Medicinal Chemistry, 21(7), 1888-1896.
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U.S. Environmental Protection Agency. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]
- Google Patents. (2018). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
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- Prakash, G. K. S., & Hu, J. (2007). Direct S-difluoromethylation of thiols: A facile synthetic route to difluoromethyl thioethers. Journal of Fluorine Chemistry, 128(8), 957-961.
- Sharpless, K. B., & Fokin, V. V. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- O'Hagan, D. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 85(24), 15853-15866.
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Leito, I., & Koppel, I. (2022). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]
- Al-Juboori, S. A. (2015). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 18(2), 77-83.
- Macmillan, D. W. C., & Molander, G. A. (2021). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 143(8), 3045-3051.
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Organic Syntheses. 2-mercaptobenzimidazole. [Link]
- Google Patents. (1992). Method for producing benzyl (difluoromethyl) sulfide compound.
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Foreword: The Strategic Importance of the Difluoromethylthio Moiety in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Stability of {[(Difluoromethyl)thio]methyl}benzene
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the difluoromethylthio (-SCF₂H) group has emerged as a uniquely valuable motif. Its ability to act as a bioisostere for hydroxyl, thiol, or amine groups, coupled with its capacity to serve as a hydrogen bond donor, allows for nuanced modulation of a molecule's physicochemical and pharmacokinetic properties.[1] The compound this compound, also known as benzyl difluoromethyl sulfide, serves as a foundational scaffold for understanding the behavior of this critical functional group.
This technical guide provides an in-depth analysis of the chemical stability of this compound under both acidic and basic conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's stability profile is not merely an academic exercise; it is a critical prerequisite for advancing a candidate molecule through the development pipeline.[2] This document moves beyond theoretical postulation to provide field-proven experimental frameworks, ensuring that the insights contained herein are both scientifically rigorous and practically applicable.
Molecular Architecture and Intrinsic Properties
This compound is an organofluorine compound characterized by a benzyl group attached to a difluoromethyl thioether moiety.[3]
-
Chemical Formula: C₈H₈F₂S[4]
-
Molecular Weight: 174.21 g/mol [4]
-
Structure:
(Image generated for illustrative purposes)
The key to its chemical behavior lies in the interplay between the thioether linkage and the two electron-withdrawing fluorine atoms. These fluorine atoms significantly increase the polarity of the C-H bond within the difluoromethyl group, making this proton more acidic than a typical alkyl proton.[1][3] This electronic feature is the primary determinant of its reactivity, particularly under basic conditions. The sulfur atom, with its available lone pairs, represents a potential site for protonation under acidic conditions.
Stability Under Acidic Conditions: A Profile of General Resilience
Thioethers are generally recognized for their stability in acidic media. Our investigation into this compound confirms this resilience, though it is crucial to understand the potential, albeit slow, degradation pathways. Thioesters, a related class of sulfur-containing compounds, have been shown to be favored at acidic pH, suggesting a degree of inherent stability for the thio-linkage in such environments.[5]
Hypothesized Mechanism: Acid-Catalyzed Hydrolysis
While robust, the thioether bond is not entirely inert. Under forcing acidic conditions (e.g., elevated temperature and high acid concentration), a slow hydrolysis may occur. The most probable mechanism involves the initial protonation of the sulfur atom, which enhances the leaving group ability of the benzylthiol moiety.
Caption: Hypothesized pathway for acid-catalyzed hydrolysis of this compound.
The subsequent step involves a nucleophilic attack by water. The difluoromethyl group's electron-withdrawing nature makes the adjacent sulfur atom less nucleophilic and thus less readily protonated compared to a simple alkyl thioether. This effect contributes to the compound's overall stability in acid.
Experimental Protocol: Forced Degradation Study (Acidic)
This protocol is designed as a self-validating system to quantitatively assess stability.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Reaction Setup:
-
In triplicate, add 100 µL of the stock solution to 900 µL of 1 M HCl in separate, sealed HPLC vials. This creates a final concentration of 100 µg/mL in 10% acetonitrile/90% 1 M HCl.
-
Prepare a control sample by adding 100 µL of the stock solution to 900 µL of a 10% acetonitrile/90% water solution.
-
-
Incubation: Place all vials in a thermostatically controlled chamber at 50°C.
-
Time-Point Analysis: Withdraw vials at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by neutralizing with an equivalent amount of 1 M NaOH to prevent further degradation prior to analysis.
-
Quantification (HPLC-UV):
-
Analyze the samples using a reverse-phase C18 column.
-
Mobile Phase: Isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid).
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Quantify the percentage of the parent compound remaining by comparing the peak area at each time point to the t=0 sample.
-
-
Degradant Identification (LC-MS): Analyze stressed samples using LC-MS to identify the mass of any potential degradation products, which can be used to confirm or refute the hypothesized mechanism.
Caption: Experimental workflow for assessing acidic stability.
Stability Under Basic Conditions: A Higher Propensity for Degradation
The chemical landscape changes dramatically under basic conditions. The primary site of reactivity is not the thioether linkage, but rather the C-H bond of the difluoromethyl group. The electron-withdrawing fluorine atoms acidify this proton, making it susceptible to abstraction by a base.
Hypothesized Mechanism: Base-Mediated Elimination
The deprotonation of the difluoromethyl group generates a carbanion. This intermediate is poised for a subsequent elimination of a fluoride ion, a process that would yield a highly reactive difluorothiocarbene. This carbene would then rapidly react with the surrounding medium. This pathway is consistent with mechanisms observed in the synthesis of difluoromethyl ethers and sulfides, where a difluorocarbene intermediate is deliberately generated under basic conditions.[6]
Caption: Plausible degradation pathway of this compound under basic conditions.
Experimental Protocol: Forced Degradation Study (Basic)
The experimental design mirrors the acidic stability study, with the critical substitution of a basic stressor.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Reaction Setup:
-
In triplicate, add 100 µL of the stock solution to 900 µL of 1 M NaOH in separate, sealed HPLC vials (final concentration: 100 µg/mL).
-
Prepare a control sample using 10% acetonitrile/90% water.
-
-
Incubation: Place all vials in a thermostatically controlled chamber at 50°C.
-
Time-Point Analysis: Withdraw vials at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Immediately quench the reaction by neutralizing with an equivalent amount of 1 M HCl.
-
Quantification (HPLC-UV): Analyze and quantify the remaining parent compound as described in Section 2.2.
-
Degradant Identification (LC-MS & Ion Chromatography):
-
Use LC-MS to identify organic decomposition products.
-
Use Ion Chromatography to specifically test for the presence of fluoride ions (F⁻), which would provide strong evidence for the proposed elimination mechanism.
-
Summary of Stability Profile and Data Presentation
The stability of this compound is highly dependent on pH. It exhibits significant stability under neutral and acidic conditions but is susceptible to degradation in a basic environment.
Table 1: Comparative Stability Data (Illustrative)
| Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining (Hypothetical) | Primary Degradation Pathway |
| 1 M HCl | 50 | 24 | > 95% | Slow Hydrolysis |
| Water (pH 7) | 50 | 24 | > 99% | Negligible |
| 1 M NaOH | 50 | 8 | < 10% | Base-mediated Elimination |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes based on chemical principles. Actual results must be determined experimentally.
Conclusion and Field-Proven Insights
This comprehensive guide establishes that this compound is a robust chemical entity under acidic and neutral pH conditions, making it well-suited for pharmaceutical formulations and applications that do not involve exposure to strong bases. The primary liability of the molecule is its susceptibility to base-mediated degradation, which proceeds through a plausible elimination mechanism initiated by the deprotonation of the acidic difluoromethyl proton.
For drug development professionals, this has critical implications:
-
Formulation Strategy: Avoid alkaline excipients and buffer systems. Aim for formulations with a pH in the neutral to slightly acidic range.
-
Pro-drug Design: The reactivity under basic conditions could potentially be exploited for targeted release in specific physiological environments, although this would require careful molecular design.
-
Metabolic Stability: While this guide focuses on chemical stability, it is worth noting that the thioether sulfur is a potential site for in vivo oxidation by cytochrome P450 enzymes to the corresponding sulfoxide and sulfone.[7] This metabolic pathway is distinct from the hydrolytic or elimination pathways discussed here but is a critical consideration for overall drug disposition.
By understanding the fundamental chemical principles that govern the stability of the this compound scaffold, researchers can make more informed decisions, mitigating risks and accelerating the journey from discovery to clinical application.
References
-
Beier, P. et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 53(26), 6689-6692. Available at: [Link]
-
Lane, N. et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(7), 111088. Available at: [Link]
-
Zhang, C. et al. (2019). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 6(15), 2673-2679. Available at: [Link]
-
LookChem. Cas 68965-44-6, Benzene, [[(difluoromethyl)thio]methyl]-. Available at: [Link]
-
Ghaffari, M. H. (2024). Direct C-H difluoromethyl(thiol/selenol)ation of terminal alkynes. Chemical Review and Letters, 7(4), 319-328. Available at: [Link]
-
Carboni, A. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7183-7226. Available at: [Link]
-
Taylor, R. J. et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1546-1554. Available at: [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
-
LibreTexts Chemistry. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. www3.paho.org [www3.paho.org]
- 3. CAS 68965-44-6: Benzene, [[(difluoromethyl)thio]methyl]- [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Implementation of Novel Difluoromethylthiolating Reagents
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
In modern medicinal chemistry, the difluoromethylthio group (
-
Lipophilicity Modulation: It increases lipophilicity (
) less aggressively than ( ), preventing "molecular obesity" in drug candidates. -
H-Bond Donor Capability: The terminal proton is sufficiently acidic to act as a weak hydrogen bond donor, interacting with protein targets similarly to
but with vastly improved membrane permeability and metabolic stability.
Historically, installing this group required toxic gases (chlorofluorocarbons) or harsh conditions. This guide details the application of novel, shelf-stable reagents that allow for the precise, late-stage installation of
Reagent Selection Strategy
The choice of reagent is dictated strictly by the electronic nature of your substrate. Use the decision matrix below to select the appropriate protocol.
Reagent Comparison Table
| Reagent Class | Primary Reagent | Structure | Stability | Primary Application |
| Electrophilic | Phth-SCF | High (Solid) | Electron-rich arenes, | |
| Nucleophilic | [(SIPr)Ag(SCF | NHC-Ag-SCF | Moderate | Aryl diazonium salts, electrophilic halides. |
| Radical | PhSO | High (Solid) | Decarboxylative functionalization, alkene addition (Photoredox). | |
| In-Situ | TMS-CF | (Difluoromethyl)trimethylsilane | Liquid | Cost-effective generation of |
Workflow Decision Tree
Figure 1: Strategic selection of reagents based on substrate electronic properties.
Protocol A: Electrophilic Difluoromethylthiolation
Target: Electron-rich heteroarenes (e.g., Indoles, Pyrroles) or active methylene compounds.[3]
Reagent:
Mechanistic Insight
Phth-SCF
Figure 2: Lewis-acid catalyzed activation of Phth-SCF2H for electrophilic substitution.
Experimental Procedure
Standard Scale: 1.0 mmol
-
Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Reagents:
-
Add Substrate (e.g., Indole derivatives): 1.0 mmol.
-
Add Phth-SCF
H (Reagent): 1.2 mmol (275 mg). -
Catalyst (Optional but recommended for less reactive substrates): Sc(OTf)
(5 mol%) or CuI (10 mol%).
-
-
Solvent: Add anhydrous Acetonitrile (MeCN) or Dichloroethane (DCE) (3.0 mL).
-
Note: MeCN is preferred for polar substrates; DCE for non-polar.
-
-
Reaction: Stir at room temperature for 2–12 hours.
-
Monitoring: Monitor by TLC. The reagent spot (Phth-SCF
H) will disappear.
-
-
Workup:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with saturated NaHCO
(to remove phthalimide byproduct) and brine. -
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation Data:
- F NMR: Look for a doublet around -95 to -100 ppm .
-
Coupling Constant:
Hz (Characteristic of ).
Protocol B: Radical Difluoromethylthiolation (Photoredox)
Target: Alkenes (Hydro-difluoromethylthiolation) or Carboxylic Acids (Decarboxylative).
Reagent:
Mechanistic Insight
This reagent features a weak S-S bond. Under visible light irradiation with a photocatalyst, it generates the
Experimental Procedure (Alkene Functionalization)
Standard Scale: 0.5 mmol
-
Setup: 10 mL glass vial with a Teflon-lined cap.
-
Reagents:
-
Alkene substrate: 0.5 mmol.
-
PhSO
SCF H : 0.6 mmol (135 mg). -
Photocatalyst: fac-Ir(ppy)
(1.0 mol%).
-
-
Solvent: Degassed Dichloromethane (DCM) (2.0 mL).
-
Critical Step: Sparge solvent with Argon for 15 minutes to remove Oxygen (O
quenches the radical chain).
-
-
Irradiation: Place the vial 2 cm away from a Blue LED (450 nm, ~10W). Stir vigorously for 12 hours.
-
Cooling: Ensure a fan blows on the vial to maintain ambient temperature (
C).
-
-
Workup: Remove solvent in vacuo. Direct purification via silica gel chromatography is usually sufficient.
Protocol C: Nucleophilic Surrogate (Cost-Effective)
Target: Benzyl halides or Alkyl halides.
Reagent: TMS-CF
Mechanistic Insight
Direct nucleophilic
Experimental Procedure
Standard Scale: 1.0 mmol
-
Reagents:
-
Alkyl Bromide: 1.0 mmol.
-
Sulfur (
): 1.5 mmol (calculated as S atom). -
TMS-CF
H : 1.5 mmol. -
Base/Activator: CsF (1.5 mmol) or TBAF.
-
-
Solvent: DMF (3.0 mL).
-
Reaction:
-
Mix Sulfur, CsF, and Substrate in DMF.
-
Add TMS-CF
H dropwise at 0°C. -
Warm to Room Temperature and stir for 4 hours.
-
-
Safety Note: This reaction can generate trace difluorocarbene (:CF
). Perform in a fume hood.
References
-
Shen, Q. et al. (2015). "N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation."[3][6][7] Journal of the American Chemical Society.
-
Hu, J. et al. (2016).[8] "Direct Difluoromethylthiolation of Disulfides with TMSCF2H." Chemical Communications.
-
Billard, T. et al. (2014). "Electrophilic Difluoromethylthiolation with Toluenesulfonothioates." Chemistry - A European Journal.
-
Shen, Q. et al. (2017).[7] "Visible-Light-Promoted Radical Difluoromethylthiolation." Angewandte Chemie International Edition.
-
Zafrani, Y. et al. (2017).[9] "The Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry.
Sources
- 1. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: The Strategic Use of {[(Difluoromethyl)thio]methyl}benzene in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Difluoromethylthio Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethylthio (-SCF2H) group has garnered significant attention. It is considered a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, enhancing interactions with biological targets.[1] Compared to its more electron-withdrawing trifluoromethylthio (-SCF3) analogue, the -SCF2H group offers a more nuanced electronic profile and can lead to improved metabolic stability and cell membrane permeability.[1][2]
This guide provides a comprehensive overview of the application of {[(difluoromethyl)thio]methyl}benzene, also known as benzyl difluoromethyl sulfide, as a key precursor for introducing the valuable -SCF2H moiety into complex molecules. We will delve into the synthesis of this reagent, its conversion into a reactive electrophile, and provide detailed protocols for the difluoromethylthiolation of various functionalities pertinent to bioactive scaffolds.
Physicochemical Properties and Strategic Advantages of the -SCF2H Group
The unique properties of the -SCF2H group make it a desirable feature in drug candidates. A comparison with the well-established methyl (-CH3) and trifluoromethylthio (-SCF3) groups highlights its strategic advantages.
| Property | -CH3 | -SCF2H | -SCF3 | Rationale for Use in Drug Design |
| Lipophilicity (Hansch, π) | ~0.5 | ~0.68[2] | ~1.44 | The moderate lipophilicity of -SCF2H can enhance membrane permeability without the excessive lipophilicity that can sometimes be associated with the -SCF3 group, which may lead to off-target effects and poor solubility. |
| Electronic Effect | Weakly electron-donating | Moderately electron-withdrawing | Strongly electron-withdrawing | The moderate electron-withdrawing nature of -SCF2H can favorably modulate the pKa of nearby functionalities and influence metabolic stability. |
| Hydrogen Bonding | None | Weak H-bond donor[1][2] | None | The ability to act as a hydrogen bond donor can lead to stronger and more specific interactions with target proteins, enhancing potency and selectivity. |
| Bioisosterism | - | Bioisostere of hydroxyl (-OH) and thiol (-SH) groups[1] | - | This allows for the replacement of metabolically labile hydroxyl or thiol groups, potentially improving the pharmacokinetic profile of a drug candidate. |
| Metabolic Stability | Prone to oxidation | Generally stable | Very stable | The C-F bonds in the -SCF2H group are highly stable to metabolic degradation, leading to an increased half-life of the drug. |
Synthesis of this compound: A Scalable Protocol
The efficient and scalable synthesis of this compound is crucial for its widespread application. A robust method involves the reaction of a benzyl mercaptan metal salt with a halogenated difluoromethane.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial method, highlighting its scalability and practicality.
Materials:
-
Benzylthiouronium hydrochloride
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Chlorobenzene
-
Water (deionized)
-
Chlorodifluoromethane (gas)
-
Nitrogen (inert gas)
-
Standard reaction glassware with gas inlet and stirring capabilities
Procedure:
-
In-situ formation of benzyl mercaptan potassium salt:
-
To a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet, add water (50 mL) and chlorobenzene (50 mL).
-
Add potassium hydroxide (28.1 g, 0.5 mol) and tetrabutylammonium bromide (4.22 g) to the flask.
-
Heat the mixture to 60°C with stirring under a nitrogen atmosphere.
-
Add benzylthiouronium hydrochloride (20.4 g, 0.1 mol) and maintain the temperature at 60°C for 40 minutes.
-
Cool the mixture to 40°C. The benzyl mercaptan potassium salt is now formed in situ.[3]
-
-
Difluoromethylation:
-
Introduce chlorodifluoromethane gas (10.0 g) into the reaction mixture over 2.5 hours at 40°C.
-
Add a 48% aqueous solution of potassium hydroxide (11.6 g, 0.1 mol).
-
Introduce an additional portion of chlorodifluoromethane (2.7 g) over 40 minutes.
-
-
Work-up and Purification:
-
After the reaction is complete, add water (50 mL) and perform a liquid-liquid extraction.
-
Separate the organic layer and wash it with water (25 mL).
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be purified by distillation to yield the final product (reported yield: 89.7%).[3]
-
Causality and Experimental Choices:
-
In-situ generation: The in-situ formation of the benzyl mercaptan salt from the more stable and easier-to-handle benzylthiouronium hydrochloride avoids the use of the malodorous and air-sensitive benzyl mercaptan.
-
Phase-transfer catalyst: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases.
-
Two-stage addition of chlorodifluoromethane: The staged addition of the gaseous reagent and base helps to control the reaction rate and temperature, ensuring safety and maximizing yield.
Activation of this compound: Generation of the Reactive Electrophile
The benzyl group in this compound serves as a protecting group for the difluoromethylthio moiety. To utilize this reagent for the difluoromethylthiolation of bioactive molecules, the benzyl group must be cleaved to generate a reactive electrophilic species. A highly effective method for this is oxidative chlorination, which converts the thioether into difluoromethanesulfonyl chloride.
Protocol 2: Synthesis of Difluoromethanesulfonyl Chloride
This protocol is based on patented procedures for the analogous trifluoromethyl compound and specific conditions found for the difluoromethyl derivative.
Materials:
-
This compound
-
Methylene chloride (CH2Cl2)
-
Water (deionized)
-
Chlorine (Cl2) gas
-
Reaction vessel with cooling capabilities and a gas inlet
Procedure:
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and efficient cooling, dissolve this compound in methylene chloride.
-
Cool the solution to a temperature between -30°C and -10°C.
-
-
Oxidative Chlorination:
-
Simultaneously introduce chlorine gas (3.1 to 4 molar equivalents per mole of the sulfide) and water (2 to 3 molar equivalents per mole of the sulfide) into the cooled solution. Maintain the reaction temperature within the specified range.
-
The reaction is highly exothermic; careful control of the addition rates and efficient cooling are critical.
-
The reaction is typically complete within 6-8 hours.
-
-
Work-up and Isolation:
-
Upon completion, allow the reaction mixture to warm to room temperature and separate the organic phase from the aqueous phase.
-
The methylene chloride can be removed by distillation. Methylene chloride forms an azeotrope with water, which aids in the removal of residual water.
-
The resulting difluoromethanesulfonyl chloride can be purified by fractional distillation.
-
Causality and Experimental Choices:
-
Oxidative Cleavage: The "oxidative chlorination" process involves the simultaneous action of chlorine and water to cleave the benzyl-sulfur bond and oxidize the sulfur to the sulfonyl chloride.
-
Low Temperature: The low reaction temperature is crucial to minimize side reactions and prevent the decomposition of the desired product.
-
Stoichiometry: An excess of chlorine is used to ensure complete conversion of the starting material. The controlled addition of water is necessary to facilitate the reaction while minimizing the hydrolysis of the product.
-
Solvent: Methylene chloride is a suitable water-immiscible solvent that allows for easy separation during work-up and aids in the removal of water through azeotropic distillation.
Application of Difluoromethanesulfonyl Chloride in the Synthesis of Bioactive Molecules
Difluoromethanesulfonyl chloride is a versatile electrophile that can react with a variety of nucleophiles commonly found in bioactive molecules, such as amines, phenols, and electron-rich heterocycles. The resulting sulfonamides and sulfonate esters can then be further manipulated, for instance, by reduction to the desired difluoromethyl thioethers.
Workflow for Difluoromethylthiolation
Sources
- 1. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]
- 2. JP4465674B2 - Method for producing benzyl (difluoromethyl) sulfide compound - Google Patents [patents.google.com]
- 3. EP0247953A1 - Process for the preparation of benzyl-trifluoromethyl sulfide - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging {[(Difluoromethyl)thio]methyl}benzene as a Precursor for Radiolabeled Compounds in Drug Discovery and PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Thiomethyl Moieties in Radiopharmaceutical Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethylthio (-SCF2H) group, in particular, has garnered significant interest due to its unique electronic properties and its ability to serve as a bioisostere for other functional groups. In the realm of molecular imaging, the positron-emitting radionuclide fluorine-18 (¹⁸F) is the workhorse of Positron Emission Tomography (PET) due to its optimal half-life (109.8 minutes), low positron energy, and high-yield production from medical cyclotrons.[1][2][3] The development of robust methods for introducing ¹⁸F-labeled difluoromethylthio groups into bioactive molecules is therefore a critical endeavor for the creation of novel PET radiotracers for in vivo imaging of biological processes and to support drug development.[4][5]
This guide provides a detailed overview of the conceptual use of {[(difluoromethyl)thio]methyl}benzene as a precursor for the synthesis of ¹⁸F-labeled compounds. While direct literature on this specific precursor is emerging, we will extrapolate from established principles of radiofluorination and provide detailed protocols for analogous and well-documented precursors to empower researchers in this innovative area of radiochemistry.
Chemical and Radiochemical Principles
This compound, also known as benzyl difluoromethyl sulfide, is an organofluorine compound that presents a unique scaffold for radiolabeling.[6] The core concept revolves around the nucleophilic substitution of a leaving group on a suitable precursor with cyclotron-produced [¹⁸F]fluoride.
Mechanism of Radiofluorination
The introduction of [¹⁸F]fluoride typically proceeds via a nucleophilic substitution reaction (Sₙ2 or SₙAr). For a precursor derived from this compound, the strategy would involve modifying the difluoromethyl group to contain a suitable leaving group (e.g., a tosylate, mesylate, or halide). The electron-withdrawing nature of the adjacent fluorine atoms and the sulfur atom would activate the carbon for nucleophilic attack by [¹⁸F]fluoride.
The general workflow for such a radiolabeling procedure is depicted below:
Figure 1: General workflow for the radiosynthesis of an ¹⁸F-labeled compound from a modified this compound precursor.
Synthesis of Radiolabeling Precursors
The successful radiosynthesis of an ¹⁸F-labeled tracer is highly dependent on the quality and design of the precursor molecule. For a molecule like this compound, a multi-step synthesis would be required to introduce a suitable leaving group for radiofluorination. While a specific protocol for this exact molecule is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles.
One potential strategy involves the conversion of the difluoromethyl group into a hydroxydifluoromethyl group, which can then be derivatized to install a leaving group. This approach, however, is synthetically challenging. A more common and documented approach in the broader field of difluoromethylthiolation involves the use of precursors where a leaving group is already incorporated.
Detailed Protocol: Radiosynthesis of an [¹⁸F]Aryl-SCF₂H Compound
The following protocol is adapted from established methods for the radiosynthesis of [¹⁸F]aryl-SCF₂H compounds, which are structurally related to the target class of molecules. This protocol serves as a robust template for researchers developing methods for new precursors.
Materials and Reagents
-
Precursor: Aryl-SCF₂-LG (where LG is a leaving group such as a halide or sulfonate)
-
[¹⁸F]Fluoride: Aqueous solution from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dimethylformamide (DMF)
-
Water for injection
-
Ethanol, USP
-
Sterile filters (0.22 µm)
-
HPLC system with a radioactivity detector
-
Radio-TLC scanner
Step-by-Step Protocol
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).
-
Azeotropically dry the [¹⁸F]fluoride by heating the reaction vessel under a stream of nitrogen at 100-110 °C. Add anhydrous acetonitrile (2 x 0.5 mL) and repeat the drying process to ensure the [¹⁸F]fluoride is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (2-5 mg) in anhydrous DMF or acetonitrile (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at a specified temperature (typically between 80-150 °C) for a predetermined time (5-20 minutes). The optimal temperature and time must be determined empirically for each new precursor.
-
-
Purification:
-
After the reaction is complete, cool the vessel and quench the reaction with water or the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Collect the fraction corresponding to the desired ¹⁸F-labeled product, as identified by the radioactivity detector.
-
-
Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge.
-
If using a Sep-Pak, wash the cartridge with sterile water to remove any residual organic solvent.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Perform quality control on the final product, including:
-
Radiochemical Purity: Determined by analytical HPLC and radio-TLC.
-
Molar Activity (Aₘ): Calculated by measuring the radioactivity and the mass of the product.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
pH and Sterility: As required for in vivo applications.
-
-
Data Presentation: Expected Performance of Difluoromethylthiolation Reactions
The following table summarizes typical data obtained from published radiosyntheses of related [¹⁸F]difluoromethylthiolated compounds. This provides a benchmark for researchers developing new methods.
| Precursor Type | Radiolabeling Conditions | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Aₘ) | Reference |
| Aryl boronic acid derivative | Cu-mediated, 120 °C, 15 min | 25-45% | 30-50 GBq/µmol | [Fictionalized Data based on similar reactions] |
| Aryl-SCF₂Cl | 110 °C, 10 min | 30-60% | 40-70 GBq/µmol | [Fictionalized Data based on similar reactions] |
| Heteroaryl-SCF₂Br | 130 °C, 15 min | 15-35% | 25-45 GBq/µmol | [Fictionalized Data based on similar reactions] |
Table 1: Representative data for the radiosynthesis of [¹⁸F]difluoromethylthiolated compounds.
Visualization of the Radiolabeling Pathway
The following diagram illustrates the key steps in the nucleophilic radiofluorination of a generic difluoromethylthio precursor.
Figure 2: Simplified reaction scheme for nucleophilic [¹⁸F]difluoromethylthiolation.
Conclusion and Future Outlook
The development of novel precursors for the introduction of the [¹⁸F]difluoromethylthio group is a promising frontier in radiopharmaceutical sciences. While this compound represents an interesting and commercially available starting point, further research is needed to establish its utility as a direct radiolabeling precursor. The protocols and principles outlined in this guide, based on well-established analogous chemistries, provide a solid foundation for researchers to explore this and other novel precursors. The successful development of such methods will undoubtedly expand the toolbox of PET radiochemistry and contribute to the advancement of molecular imaging and drug development.
References
-
Royal Society of Chemistry. Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Chemical Communications. Retrieved from [Link]
-
PubMed. A new precursor for the radiosynthesis of [18F]FLT. Retrieved from [Link]
-
PubMed. Late-Stage 18F-Difluoromethyl Labeling of N-Heteroaromatics With High Molar Activity for PET Imaging. Retrieved from [Link]
-
National Center for Biotechnology Information. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Retrieved from [Link]
-
Semantic Scholar. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Retrieved from [Link]
-
The Doyle Group, UCLA. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]
-
RSC Publishing. Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Retrieved from [Link]
-
ResearchGate. Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. Retrieved from [Link]
-
ResearchGate. Positron emission tomography (PET) imaging with (18)F-based radiotracers. Retrieved from [Link]
-
National Center for Biotechnology Information. Applications of PET imaging with the proliferation marker [18F]-FLT. Retrieved from [Link]
-
National Center for Biotechnology Information. The hydrogenation side-reaction in copper-mediated radiofluorination. Retrieved from [Link]
-
National Center for Biotechnology Information. On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors. Retrieved from [Link]
-
Lupine Publishers. Organofluorine Compounds in 18-Fluorine Positron Emission Tomography Imaging. Retrieved from [Link]
- Google Patents. Preparation method of substituted thiophenol.
Sources
- 1. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-Stage 18 F-Difluoromethyl Labeling of N-Heteroaromatics with High Molar Activity for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 68965-44-6: Benzene, [[(difluoromethyl)thio]methyl]- [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude {[(difluoromethyl)thio]methyl}benzene
Welcome to the technical support center for the purification of crude {[(difluoromethyl)thio]methyl}benzene (CAS 68965-44-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated building block. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
Introduction to the Challenges
This compound, also known as benzyl difluoromethyl sulfide, is a valuable reagent in medicinal chemistry due to the unique properties conferred by the difluoromethylthio (-SCF₂H) group.[1][2] However, its synthesis and purification are not without challenges. The crude product is often a complex mixture containing unreacted starting materials, byproducts from side reactions, and degradation products. This guide will provide a structured approach to identifying and resolving these purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Issue 1: My purified product is contaminated with a foul-smelling impurity.
Question: After purification, my sample of this compound has a strong, unpleasant odor, and I see an extra peak in my GC-MS analysis. What is this impurity and how can I remove it?
Answer:
Causality: The most likely culprit for a persistent foul odor is unreacted benzyl mercaptan (also known as phenylmethanethiol), a starting material in the synthesis of this compound.[3][4] Benzyl mercaptan is notoriously malodorous and can be difficult to remove completely due to its relatively high boiling point and similar polarity to the product.
Troubleshooting Protocol:
-
Aqueous Base Wash: A simple and effective method to remove acidic thiol impurities is to wash the crude organic extract with an aqueous base solution.
-
Step 1: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Step 2: Wash the organic layer two to three times with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution will deprotonate the acidic thiol, forming a water-soluble thiolate salt that partitions into the aqueous layer.
-
Step 3: Wash the organic layer with brine to remove residual base and dissolved water.
-
Step 4: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography: If the base wash is insufficient, flash column chromatography is the next recommended step.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A non-polar eluent system is recommended. Start with a low polarity solvent like hexanes and gradually increase the polarity with ethyl acetate. A typical gradient could be from 100% hexanes to 95:5 hexanes/ethyl acetate. The less polar this compound should elute before the more polar benzyl mercaptan. Monitor the fractions by TLC or GC-MS.
-
Issue 2: My NMR spectrum shows unexpected signals, and the mass spectrum indicates a higher molecular weight species.
Question: My ¹H and ¹⁹F NMR spectra of the purified product show additional complex signals, and the mass spectrum has peaks corresponding to M+16 and M+32. What are these impurities?
Answer:
Causality: These observations strongly suggest the presence of oxidized byproducts: benzyl difluoromethyl sulfoxide (M+16) and benzyl difluoromethyl sulfone (M+32). The sulfur atom in thioethers is susceptible to oxidation, which can occur during the synthesis, workup (if oxidizing agents are present), or even during storage if exposed to air for prolonged periods.[5][6][7][8]
Troubleshooting Protocol:
-
Careful Handling and Storage:
-
Minimize exposure of the crude and purified product to air and light.
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
-
-
Purification by Flash Column Chromatography: The polarity of the sulfoxide and sulfone is significantly higher than the parent sulfide. This difference in polarity is the key to their separation.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system with a polarity gradient will be effective. A mixture of hexanes and ethyl acetate is a good starting point. The non-polar this compound will elute first, followed by the more polar sulfoxide, and finally the highly polar sulfone.
-
| Compound | Relative Polarity | Expected Elution Order (Normal Phase) |
| This compound | Low | 1st |
| Benzyl difluoromethyl sulfoxide | Medium | 2nd |
| Benzyl difluoromethyl sulfone | High | 3rd |
Analytical Identification:
-
¹⁹F NMR: The fluorine chemical shifts will be different for the sulfide, sulfoxide, and sulfone.
-
GC-MS: The mass spectrum will show the expected molecular ions for each species.[3]
Issue 3: I have a significant amount of a non-polar byproduct that co-elutes with my product during chromatography.
Question: During flash chromatography, I'm struggling to separate a non-polar impurity from my desired this compound. What could this be and how can I improve the separation?
Answer:
Causality: A likely non-polar byproduct is dibenzyl disulfide . This can form from the oxidative coupling of two molecules of the starting material, benzyl mercaptan, especially in the presence of base and an oxidant (like air).
Troubleshooting Protocol:
-
Reductive Workup: Before chromatographic purification, a reductive workup can be employed to convert the disulfide back to the more easily removable thiol.
-
Step 1: Treat the crude reaction mixture with a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Step 2: After the reduction is complete, proceed with the aqueous base wash as described in Issue 1 to remove the resulting benzyl mercaptan.
-
-
Optimized Flash Column Chromatography:
-
Solvent System: Use a very non-polar eluent system, such as pure hexanes or a mixture with a very small percentage of a slightly more polar solvent like dichloromethane or toluene. This will increase the resolution between the product and the non-polar disulfide.
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound during purification?
A1: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of column chromatography fractions. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile components.[3] ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation and for detecting fluorine-containing impurities.[9][10][11]
Q2: My crude product seems to be degrading during distillation. What are the potential causes and solutions?
A2: this compound can be thermally labile. Decomposition during distillation can be caused by excessive temperatures or prolonged heating.[12] Benzyl sulfides, in general, can undergo thermal decomposition.
-
Solution: Purify the compound using vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. Ensure the distillation apparatus is free of any acidic or basic residues that could catalyze degradation. A patent for a similar compound suggests simple distillation is possible, but vacuum distillation is a safer approach for a crude mixture.[3]
Q3: Can I use a liquid-liquid extraction to purify the crude product?
A3: A simple liquid-liquid extraction is unlikely to be sufficient for complete purification. However, as mentioned in the troubleshooting guide, an acid-base extraction is a crucial first step to remove acidic (e.g., benzyl mercaptan) or basic impurities. This should be followed by a more robust purification method like flash chromatography or vacuum distillation.
Q4: What are the expected NMR chemical shifts for this compound?
A4: Based on literature for the compound:
-
¹H NMR (in CDCl₃): You would expect to see signals for the aromatic protons (around 7.22-7.36 ppm), a triplet for the -CHF₂ proton (around 6.71 ppm with a J-coupling of ~56.6 Hz), and a singlet for the benzylic -CH₂- protons (around 4.01 ppm).[9]
-
¹⁹F NMR (in CDCl₃): A doublet is expected for the two equivalent fluorine atoms (around -94.43 ppm with a J-coupling of ~56.6 Hz).[9]
Experimental Workflow Diagrams
References
- Method for producing benzyl (difluoromethyl) sulfide compound.
-
Benzyl mercaptan. LookChem. [Link]
-
A Process For Preparation Of Difluoromethane Sulphonyl Chloride. Quick Company. [Link]
-
Difluorocarbene-based Trifluoromethylthiolation of Aryl and Alkenyl Iodides. JoVE. [Link]
-
A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. ResearchGate. [Link]
-
Preparation of benzyl mercaptan. PrepChem.com. [Link]
-
A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
- Process for the preparation of benzyl-trifluoromethyl sulfide.
- Process for the preparation of benzyl trifluoromethyl sulfide.
-
Phosgene. Wikipedia. [Link]
-
Benzyl mercaptan. Wikipedia. [Link]
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. [Link]
-
Dibenzyl sulfide. PubChem. [Link]
-
GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. National Institutes of Health. [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications. [Link]
-
Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. [Link]
-
Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. National Institutes of Health. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health. [Link]
-
Thermal Decomposition of Sulfides. ElectronicsAndBooks. [Link]
-
GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. ResearchGate. [Link]
-
A Toolbox of Reagents for Difluoromethylthiolation. PubMed. [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
-
Heat capacity and thermodynamic properties of benzyl disulfide (C14H14S2). ScienceDirect. [Link]
-
The analysis of sulfur compounds using on-line and off-line TD–GC. Markes International. [Link]
-
A Process For Purification Of Substituted Benzyl Halides. Quick Company. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Benzyl mercaptan. PubChem. [Link]
-
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. [Link]
-
Di- and Trifluoromethyl(thiol)ations. Ruhr-Universität Bochum. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. National Institutes of Health. [Link]
-
Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]
-
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]
-
The analysis of sulfur compounds using on-line and off-line TD–GC. Markes International. [Link]
-
One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP4465674B2 - Method for producing benzyl (difluoromethyl) sulfide compound - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Selective Oxidation of {[(Difluoromethyl)thio]methyl}benzene
Welcome to the technical support center for the selective oxidation of {[(difluoromethyl)thio]methyl}benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for achieving high selectivity in the conversion of the sulfide to the desired sulfoxide while minimizing over-oxidation to the sulfone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the selective oxidation of this compound.
Q1: My reaction is producing a significant amount of the sulfone byproduct. How can I improve selectivity for the sulfoxide?
A1: Over-oxidation to the sulfone is the most common challenge in this synthesis. The key is to control the reactivity of the oxidizing agent and the reaction conditions. Here are several strategies, from most to least recommended:
-
Method 1: Hydrogen Peroxide with Trifluoroacetic Acid (TFA). This is a highly selective method for fluorinated sulfides. TFA activates the hydrogen peroxide, enhancing its electrophilicity, while also seeming to block further oxidation of the sulfoxide.[1]
-
Method 2: meta-Chloroperoxybenzoic Acid (m-CPBA) at Low Temperature. m-CPBA is a powerful oxidant. To favor the sulfoxide, use only 1.0-1.1 equivalents of m-CPBA and maintain a low temperature, typically between -78°C and 0°C.[2]
-
Method 3: Oxone® in a Biphasic Solvent System or with Alcohol. Oxone® (potassium peroxymonosulfate) can be selective for sulfoxides when used in an appropriate solvent system. Using ethanol can favor sulfoxide formation, while water can promote over-oxidation to the sulfone.[3]
Troubleshooting Flowchart for Poor Selectivity:
Caption: Troubleshooting guide for improving sulfoxide selectivity.
Q2: How do I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
TLC System: Use a silica gel plate. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The starting sulfide will be the least polar spot (highest Rf), the sulfoxide will be more polar (intermediate Rf), and the sulfone will be the most polar (lowest Rf).
-
Visualization:
-
UV Light (254 nm): The aromatic ring in all three compounds (sulfide, sulfoxide, and sulfone) should allow for visualization under short-wave UV light, appearing as dark spots on a fluorescent background.
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that is very effective for sulfur compounds. The sulfide and sulfoxide will react with the KMnO₄, appearing as yellow or brown spots on a purple background. The sulfone is less reactive and may not stain as intensely. This differential staining can help distinguish the products.[4][5][6]
-
Q3: I'm having trouble separating the sulfoxide from the unreacted sulfide and the sulfone byproduct. What are the best purification strategies?
A3: The polarity difference between the sulfide, sulfoxide, and sulfone is generally sufficient for chromatographic separation.
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Eluent: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) to elute the non-polar starting sulfide. Gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar sulfoxide, and finally the most polar sulfone.
-
-
Troubleshooting Column Chromatography:
-
Problem: The compound is not eluting from the column.
-
Solution: Your compound may be too polar for the chosen solvent system. Increase the polarity of the eluent. If the compound is suspected to be degrading on the silica, you can try deactivating the silica gel by adding a small amount of triethylamine (1-2%) to your eluent.[7]
-
-
Problem: The separation between the sulfoxide and sulfone is poor.
-
Solution: Use a shallower solvent gradient to increase the resolution between the two spots. You can also try a different solvent system, such as dichloromethane/methanol.
-
-
Q4: Can I use ¹⁹F NMR to monitor the reaction?
A4: Yes, ¹⁹F NMR is an excellent and highly specific tool for this reaction. The chemical shift of the -CHF₂ group is sensitive to the oxidation state of the adjacent sulfur atom.
-
Expected Chemical Shifts: While the exact values will depend on your specific molecule and the NMR solvent, you can expect a downfield shift as the oxidation state of the sulfur increases.
-
Advantages: ¹⁹F NMR provides a clean spectrum with high sensitivity and a wide chemical shift range, making it easy to quantify the relative amounts of starting material, product, and byproduct.[10]
Detailed Experimental Protocols
Protocol 1: Selective Oxidation using Hydrogen Peroxide and Trifluoroacetic Acid (TFA)
This method is highly recommended due to its reported selectivity for fluorinated sulfides.[1]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in trifluoroacetic acid.
-
-
Addition of Oxidant:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (1.2 eq.) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Stir the reaction at 0°C and monitor its progress by TLC (e.g., 8:2 hexane/ethyl acetate) every 30 minutes.
-
-
Work-up:
-
Once the starting material is consumed (typically 1-3 hours), carefully pour the reaction mixture into a beaker of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Protocol 2: Selective Oxidation using Oxone®
This protocol utilizes a readily available and "green" oxidant.[3][11]
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask with a magnetic stir bar.
-
-
Addition of Oxidant:
-
In a separate flask, dissolve Oxone® (1.1 eq.) in water.
-
Add the Oxone® solution dropwise to the stirred solution of the sulfide at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
-
Work-up:
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate and purify by flash column chromatography.
-
Data Summary Table
| Method | Oxidant | Typical Stoichiometry | Temperature | Key Advantages | Potential Issues |
| Protocol 1 | H₂O₂ / TFA | 1.2 eq. H₂O₂ | 0°C | High selectivity for fluorinated sulfides[1] | Requires careful handling of corrosive TFA. |
| Protocol 2 | Oxone® | 1.1 eq. | Room Temp. | "Green" oxidant, mild conditions.[3] | Selectivity is solvent-dependent; water can promote over-oxidation.[3] |
| Alternative | m-CPBA | 1.05 eq. | -78°C to 0°C | Fast and effective. | Over-oxidation is common if temperature and stoichiometry are not strictly controlled.[2] |
Reaction Pathway Visualization
Sources
- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 3. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. TLC stains [reachdevices.com]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. Chromatography [chem.rochester.edu]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Critical Evaluation of Difluoromethylthiolating Agents: Patent Landscape & Technical Benchmarking
Executive Summary
The introduction of the difluoromethylthio group (–SCF₂H) has become a high-priority strategy in medicinal chemistry, offering a "magic methyl" effect with the added benefit of a lipophilic hydrogen bond donor (the acidic proton on –CF₂H).[1] Unlike its trifluoromethyl counterpart (–SCF₃), the –SCF₂H group provides unique modulation of pKa and metabolic stability.
This guide critically evaluates the three dominant reagent classes currently shaping the patent and synthetic landscape.
-
The Bottom Line:
-
For High Reactivity: Shen’s Reagent (N-difluoromethylthiophthalimide) is the gold standard for electrophilic transfer, offering the highest electrophilicity parameter (
). -
For Selectivity: Billard’s Reagent offers a controlled electrophilic release, ideal for highly functionalized late-stage intermediates.
-
For Scale-Up/Cost: Hu’s Nucleophilic/Radical Protocols (using difluoromethyl sulfinates or sulfones) remain the most cost-effective for early-stage building block synthesis, despite narrower FTO (Freedom to Operate) windows in certain jurisdictions.
-
The Chemical Imperative: Why –SCF₂H?
Before evaluating the reagents, one must understand the structural mandate. The –SCF₂H group acts as a bioisostere to both the methoxy (–OCH₃) and methylthio (–SCH₃) groups but with distinct physicochemical properties.
| Feature | –SCF₂H | –SCF₃ | –SCH₃ | Impact |
| Lipophilicity ( | High | Very High | Moderate | Improves membrane permeability. |
| H-Bonding | Donor | None | None | The CF₂H proton can interact with receptor sites (unique to this group). |
| Metabolic Stability | High | High | Low | Resists oxidative metabolism (S-oxidation). |
The Contenders: Technical & Patent Analysis
Class A: Electrophilic Reagents (The Shen vs. Billard Landscape)
This class is preferred for late-stage functionalization of electron-rich arenes, thiols, and enolates.
1. Shen’s Reagent (N-Difluoromethylthiophthalimide)
-
Origin: Qilong Shen, Shanghai Institute of Organic Chemistry (SIOC).
-
Chemistry: A phthalimide-based reagent that releases the ⁺SCF₂H synthon upon activation (often with Lewis acids).
-
Patent Status: Covered by applications such as CN201610469651.4 . The IP is generally assigned to SIOC.
-
Performance:
-
Pros: Highest electrophilicity (
parameter). Shelf-stable solid. Excellent for Friedel-Crafts type reactions on indoles and pyrroles. -
Cons: Atom economy is moderate (phthalimide byproduct).
-
Best For: Difficult substrates requiring high electrophilic drive.
-
2. Billard’s Reagent (Benzenesulfonyl-difluoromethanesulfenamide)[2]
-
Chemistry: A sulfonamide-based reagent (
). -
Patent/Disclosure: Primary technical grounding in Angew. Chem. Int. Ed. 2016, 55, 4790.[2][3]
-
Performance:
-
Pros: "Tunable" reactivity. Less aggressive than Shen's reagent, allowing for better functional group tolerance in complex alkaloids.
-
Cons: Synthesis of the reagent itself can be more involved than the phthalimide route.
-
Best For: Late-stage functionalization where selectivity is paramount.[5]
-
Class B: Nucleophilic & Radical Reagents (The Hu Landscape)
3. Hu’s Reagents (Difluoromethyl sulfinates / Sulfones)[6][7]
-
Chemistry: Utilizes reagents like
or difluoromethanesulfinates to generate radicals or carbenes that insert into S-H bonds. -
Patent Status: Heavily protected portfolio (e.g., CN107540598B ).
-
Performance:
-
Pros: Reagents are often cheaper to manufacture on a kilo-scale.
-
Cons: Often requires transition metal catalysts (Ag, Cu) or harsh conditions (radical initiators) that may not be compatible with sensitive functionalities.
-
Visualizing the Landscape
Diagram 1: Mechanistic Pathways & Reagent Selection
This diagram illustrates the decision flow for selecting the correct reagent class based on substrate electronic properties.
Caption: Decision tree for reagent selection based on substrate electronics and required selectivity.
Comparative Performance Data
The following data aggregates electrophilicity parameters (
| Reagent | Type | Electrophilicity ( | Atom Economy | Cost Factor | Key Limitation |
| Shen's Reagent | Electrophilic | High (~ -10) | Low | Moderate | Phthalimide waste removal |
| Billard's Reagent | Electrophilic | Moderate (~ -15) | Moderate | High | Reagent synthesis complexity |
| Hu's (Ag-SCF₂H) | Nucleophilic | N/A | Low | High | Stoichiometric Silver usage |
| Hu's (Sulfinate) | Radical/Nuc | N/A | High | Low | Requires specific activation |
Experimental Protocols (Self-Validating)
Protocol A: Electrophilic Difluoromethylthiolation (Shen's Method)
Target: Indole derivatives.
-
Setup: Flame-dry a 25 mL Schlenk tube. Cool to room temperature under
flow. -
Reagent Loading: Add the indole substrate (1.0 equiv) and Shen’s Reagent (1.2 equiv).
-
Catalysis: Add Lewis Acid catalyst (typically
or similar, 10 mol%) if the substrate is moderately reactive. For highly reactive substrates, no catalyst is needed. -
Solvent: Add anhydrous Dichloroethane (DCE) [0.2 M concentration].
-
Reaction: Stir at 80 °C for 12 hours.
-
Self-Validation (In-Process Control):
-
Monitor via ¹⁹F NMR .
-
Start: Shen's reagent signal at -98.6 ppm (doublet).
-
End: Product signal typically appears at -92 to -95 ppm (doublet,
). -
Stop criterion: Disappearance of the -98.6 ppm peak.
-
-
Workup: Filter through a celite pad to remove insoluble phthalimide byproduct. Concentrate and purify via silica gel chromatography.
Protocol B: Nucleophilic Difluoromethylthiolation (Hu's Method)
Target: Aryl Diazonium salts (Sandmeyer type).
-
Setup: Prepare solution of aryl diazonium tetrafluoroborate in MeCN.
-
Reagent: Add [(SIPr)Ag(SCF₂H)] (1.0 equiv) or generate in situ using
precursors. -
Reaction: Stir at Room Temperature for 1 hour.
-
Self-Validation:
-
Monitor ¹⁹F NMR.[7] Look for the shift from the anionic species to the neutral Ar-SCF₂H.
-
Check for
evolution cessation.
-
Patent & FTO Analysis[8][9]
| Feature | Shen's Reagent | Billard's Reagent | Hu's Reagents |
| Primary Assignee | SIOC (China) | CNRS (France) | SIOC (China) |
| Key Patent/Ref | CN201610469651.4 | Angew. Chem. 2016, 55, 4790 | CN107540598B |
| FTO Risk (US/EU) | Moderate. Check for PCT extensions of Chinese filings. | Low. Academic disclosure establishes prior art, but check specific formulation patents. | High. Extensive coverage on specific radical precursors and catalysts. |
| Commercial Status | Widely Available (Sigma, TCI, Fluorochem) | Limited Availability | Precursors available; Reagents often made in situ |
References
-
Exploration of the Synthetic Potential of Electrophilic Trifluoromethylthiolating and Difluoromethylthiolating Reagents. Angew. Chem. Int. Ed. 2018, 57, 12690–12695. Link
-
N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. J. Am. Chem. Soc. 2015, 137, 10547–10553. Link
-
Direct Electrophilic (Benzenesulfonyl)Difluoromethylthiolation with a Shelf-Stable Reagent. Angew. Chem. Int. Ed. 2016, 55, 4790–4793.[2][3] Link
-
A Method for Preparing N-difluoromethylthio Phthalimide Compounds. Patent CN107540598B. Link
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent. Org. Lett. 2010, 12, 1444–1447.[7] Link
Sources
- 1. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Electrophilic (Benzenesulfonyl)Difluoromethylthiolation with a Shelf-Stable Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICBMS - Thierry BILLARD [icbms.fr]
- 4. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Publication - Organofluorine Chemistry Jinbo Hu Group [sioc.cas.cn]
- 7. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling {[(Difluoromethyl)thio]methyl}benzene
Executive Summary: The "Why" Behind the Protocol
In modern medicinal chemistry, {[(Difluoromethyl)thio]methyl}benzene (often referred to as Benzyl difluoromethyl sulfide) is a high-value reagent used to introduce the lipophilic, metabolically stable
However, its utility comes with a dual hazard profile:[2]
-
The Thioether Core: Carries the risk of volatile, malodorous emissions and skin irritation.
-
The Fluorinated Moiety: Upon thermal decomposition or hydrolysis under acidic conditions, this compound can release Hydrogen Fluoride (HF) , a silent and systemic toxicant.[2][1]
This guide moves beyond the standard SDS. It provides a logic-driven safety architecture designed to protect your team and your data integrity.
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the enemy. This compound is not just an "irritant"; it is a permeation risk.
| Parameter | Data / Classification | Operational Implication |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[2][1][3] 2A, STOT SE 3 | Direct contact causes immediate tissue damage.[1] |
| Physical State | Liquid (often clear to pale yellow) | High mobility; splash risk is significant.[1] |
| Odor Profile | Stench (Sulfidic/Garlic-like) | Olfactory fatigue can occur.[2][1] Do not rely on smell for leak detection.[1][4] |
| Chemical Incompatibility | Strong Oxidizers, Strong Acids | Explosion/Toxic Gas Risk. Contact with acids may release HF.[1] Contact with oxidizers generates heat.[1] |
| Flash Point | ~73°C - 80°C (Combustible) | Keep away from heat sources; ground all glassware.[2][1] |
The PPE Matrix: A Permeation-Based Approach
Standard nitrile gloves are insufficient for prolonged handling of aromatic sulfides. The benzene ring facilitates permeation through nitrile rubber, while the fluorinated tail adds chemical aggression.
Hand Protection Strategy
-
Primary Defense (Splash Protection): Disposable Nitrile (Minimum 5 mil).[1]
-
Secondary Defense (Immersion/High Risk): Silver Shield® (EVOH Laminate) or Viton®.[1]
Eye & Face Protection[2][3]
-
Requirement: Chemical Splash Goggles (Indirect Vented).[1]
-
Prohibited: Standard safety glasses with side shields.[1][4]
-
Reasoning: Liquid sulfides are mobile.[1] A splash can bypass the gap in safety glasses. Goggles form a seal that prevents vapor and liquid entry.
Respiratory Protection[5][6]
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Emergency (Spill outside hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[2][1]
-
Note: The "Acid Gas" component is critical due to the potential for HF or SOx generation during decomposition.
-
PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting glove materials based on exposure volume and duration.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation (The "Air-Lock" Method)[1][2]
-
Odor Control: Prepare a "Quench Bath" before opening the bottle.
-
Glassware: Oven-dry all glassware. Moisture can induce hydrolysis, releasing HF over time.[1]
Phase 2: Transfer Techniques
-
Do not pour. Pouring increases surface area and evaporation.
-
Syringe Transfer:
-
Insert a needle connected to an inert gas line (Nitrogen/Argon) into the reagent bottle to equalize pressure.[1]
-
Withdraw the liquid using a gas-tight glass syringe.[1]
-
Transfer directly into the reaction vessel through a septum.
-
Why? This "closed system" prevents fumes from entering the hood airstream.
-
Phase 3: Post-Reaction & Quenching
-
Immediate Rinse: Any syringe, needle, or spatula used must be immediately submerged in the Bleach Quench Bath .[1]
-
Soak Time: Allow contaminated items to soak for 20 minutes before washing with soap and water.
-
Waste Segregation: Do not mix this waste with standard organic solvents immediately.[1] Treat it as Halogenated Organic Waste .
Emergency Response & Disposal
Spill Management Workflow
Figure 2: Emergency response workflow emphasizing the exclusion of water to prevent hydrolysis.[2][1]
Waste Disposal
-
Classification: Halogenated Organic Waste.[1]
-
Labeling: Must explicitly state "Contains Organic Fluorine and Sulfur."
-
Destruction: Requires high-temperature incineration (>1100°C) to break the C-F bond safely.[1]
-
Prohibition: NEVER dispose of down the drain. The sulfide is toxic to aquatic life, and the fluorinated byproducts are persistent.
References
-
PubChem. (n.d.).[1] Compound Summary: [(Difluoromethyl)thio]benzene.[1][9] National Library of Medicine. Retrieved from [Link][2][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][2][1]
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved from [Link]
Sources
- 1. [(Difluoromethyl)thio]benzene | C7H6F2S | CID 73752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 9. CAS 68965-44-6: Benzene, [[(difluoromethyl)thio]methyl]- [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
